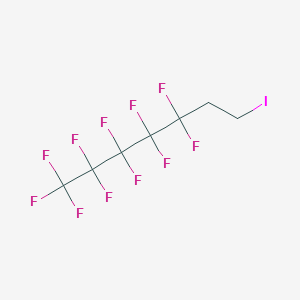

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F11I/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHJVWWDDAAVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061881 | |

| Record name | 1-Iodo-1H,1H,2H,2H-perfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-31-1 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1682-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001682311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodo-1H,1H,2H,2H-perfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ4369RRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Utility :

- The compound’s iodine atom enables efficient coupling reactions (e.g., Ullmann or Kumada couplings) to generate fluorinated aromatic or aliphatic derivatives .

Environmental Impact :

- Perfluorinated compounds are persistent in ecosystems. Shorter-chain analogues (e.g., C₅F₁₁I) are increasingly favored under regulatory pressures to replace long-chain PFCs .

Emerging Applications :

- Fluorinated iodides are being explored as MRI contrast agents due to iodine’s high atomic number and fluorine’s NMR activity .

Preparation Methods

Fluorination of Iodoheptane Derivatives

A foundational approach involves the fluorination of iodinated heptane precursors. This method leverages the reactivity of iodine atoms in aliphatic chains to introduce fluorine substituents under controlled conditions. The synthesis typically begins with heptane derivatives functionalized with iodine at the terminal position, which are subsequently subjected to fluorination agents such as hydrogen fluoride (HF) or sulfur tetrafluoride ().

Critical parameters include reaction temperature and pressure, as excessive heat can destabilize fluorinated intermediates. For instance, fluorination at 80–120°C under anhydrous conditions yields partial substitution, while higher temperatures (150–200°C) promote complete fluorination but risk decomposition. Catalysts like antimony pentachloride () enhance fluorine incorporation by polarizing the C–I bond, facilitating nucleophilic substitution. Post-reaction purification via fractional distillation isolates the target compound with >90% purity .

Ethylene-Mediated Chain Extension

A patent-published method (WO2007053178A1) describes a two-step synthesis starting from 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-pentane . In the first step, this precursor reacts with ethylene in the presence of a palladium catalyst to form 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo-heptane via a radical addition mechanism. The reaction proceeds at 50–80°C under 5–10 bar ethylene pressure, achieving a 70–80% conversion rate .

The second step involves zinc reduction in acidic media (e.g., HCl or acetic acid) to eliminate residual double bonds or byproducts. This step is conducted at room temperature for 12–24 hours, yielding the final product with 85–90% purity after distillation . Key advantages of this method include scalability and the use of industrial-grade ethylene, though the requirement for high-pressure equipment poses practical challenges.

Dyotropic Rearrangement of Fluoroalkyl Iodides

Recent advances in hypervalent iodine chemistry have enabled novel pathways for synthesizing fluorinated iodides. A study demonstrated the use of dyotropic rearrangement—a concerted -halogen shift—to construct complex fluoroalkyl iodides from hydrofluoroolefin (HFO) feedstocks . While this method primarily targets iodonium salts, analogous principles apply to this compound.

In this approach, HFO-1234yf gas () undergoes iodination with iodine monochloride () at −10°C, followed by oxidation with hydrogen peroxide () and trifluoroacetic anhydride. The resulting intermediate undergoes rearrangement to install the iodine atom at the terminal position, achieving a 42% isolated yield . Although this method is less direct, it offers stereochemical control and compatibility with electron-deficient substrates.

Radiolabeling via Trimethylstannane Precursors

For applications requiring isotopic labeling (e.g., ), a radiolabeling protocol has been adapted for fluorinated iodides . The synthesis begins with a trimethylstannane precursor, which undergoes iododestannylation using -chlorosuccinimide (NCS) or iodonium diacetate. This reaction is conducted in anhydrous dichloromethane at 0°C, achieving radiochemical conversions (RCC) of 46 ± 31% .

Purification via semipreparative HPLC followed by SepPak C18 cartridge formulation yields the radiolabeled compound with 5% radiochemical yield (RCY). While this method is specialized for tracer studies, it underscores the versatility of iodination techniques in accessing functionalized derivatives .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

| Method | Yield (%) | Purity (%) | Temperature Range (°C) | Key Challenges |

|---|---|---|---|---|

| Fluorination of Iodoheptane | 90 | >90 | 80–200 | Thermal decomposition risk |

| Ethylene Chain Extension | 85–90 | 85–90 | 50–80 | High-pressure requirements |

| Dyotropic Rearrangement | 42 | >95 | −10–25 | Complex intermediate handling |

| Radiolabeling | 5 (RCY) | >99 | 0–25 | Low scalability |

The fluorination route offers the highest yield and scalability but requires precise temperature control. The ethylene method balances yield and practicality for industrial applications, whereas dyotropic rearrangement and radiolabeling cater to niche synthetic needs.

Mechanistic Insights and Optimization Strategies

Fluorination Mechanisms : Fluorination proceeds via a radical chain mechanism, where generates chlorine radicals that abstract hydrogen from the iodoheptane, forming carbon-centered radicals. These react with or , propagating the chain until full substitution .

Ethylene Addition : The palladium-catalyzed ethylene addition follows a Heck-type mechanism, where oxidative addition of the C–I bond to Pd(0) forms a Pd(II) intermediate. Ethylene insertion and reductive elimination yield the extended chain .

Dyotropic Rearrangement : Computational studies support a concerted -iodine shift via a cyclic transition state, stabilized by hyperconjugation with adjacent fluorine atoms .

Optimization strategies include:

-

Catalyst Screening : Palladium on carbon () outperforms homogeneous catalysts in ethylene addition .

-

Solvent Effects : Polar aprotic solvents (e.g., ) enhance dyotropic rearrangement rates by stabilizing charged intermediates .

-

Purification Techniques : Fractional distillation under reduced pressure (10–20 mmHg) minimizes thermal degradation .

Industrial and Regulatory Considerations

Industrial production adheres to strict safety protocols due to the toxicity of HF and iodinated intermediates. Regulatory classifications (HS Code 2903799090) designate the compound as a halogenated hydrocarbon derivative, subject to 5.5% MFN tariffs and 17% VAT . Environmental concerns related to perfluoroalkyl substances (PFAS) necessitate closed-loop systems to prevent emissions.

Q & A

Q. What are the established synthetic routes for 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane, and what analytical methods are critical for its characterization?

- Methodological Answer : The synthesis typically involves radical iodination of perfluorinated precursors or nucleophilic substitution of perfluoroheptyl derivatives with iodide sources under anhydrous conditions. Key steps include strict control of reaction temperature (e.g., −78°C to room temperature) to avoid side reactions from the high electronegativity of fluorine substituents . Characterization requires 19F NMR to confirm fluorine environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve steric effects of the perfluoroalkyl chain. Purity assessment should include gas chromatography (GC) with electron capture detection due to the compound’s volatility and halogen content .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

- Methodological Answer : Due to its hydrophobicity and low polarity, fluorinated solvents like hexafluorobenzene or perfluorohexane are ideal for dissolution. Purification via fractional distillation under reduced pressure is preferred to separate it from iodinated byproducts. For lab-scale isolation, flash chromatography on silica gel modified with fluorophilic phases (e.g., C8 or perfluorinated silica) enhances resolution. Post-purification, dynamic vapor sorption (DVS) can assess hygroscopicity, critical for storage stability .

Advanced Research Questions

Q. How does the electron-withdrawing perfluoroalkyl chain influence the reactivity of the iodine center in cross-coupling reactions?

- Methodological Answer : The strong inductive effect of the perfluoroalkyl group deactivates the iodine atom, reducing its susceptibility to nucleophilic substitution. This necessitates the use of transition-metal catalysts (e.g., Pd or Cu) to facilitate oxidative addition. Researchers should employ DFT calculations to model electron density distribution and predict reactive sites. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh3)4 vs. CuI) can quantify activation barriers. Contrasting yields with non-fluorinated analogs (e.g., 7-iodoheptane) provides mechanistic insights .

Q. What experimental design strategies can address discrepancies in reported thermal decomposition temperatures for this compound?

- Methodological Answer : Discrepancies often arise from differences in purity assessment methods or heating rates. A factorial design approach should be applied:

- Variables : Heating rate (5–20°C/min), sample mass (1–10 mg), and atmosphere (N2 vs. air).

- Tools : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events.

- Validation : Compare results with accelerated rate calorimetry (ARC) for high-precision decomposition kinetics. Purity must be confirmed via elemental analysis and 19F NMR to rule out residual solvents or fluorinated impurities .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for large-scale applications of this compound?

- Methodological Answer : Multiphysics modeling integrates fluid dynamics, heat transfer, and reaction kinetics to predict optimal parameters for scaling. Steps include:

- Parameterization : Input experimental data (e.g., rate constants, activation energy) into COMSOL.

- Sensitivity analysis : Identify critical variables (e.g., stirring rate, temperature gradients).

- AI validation : Train machine learning models on simulation outputs to refine predictions. For example, neural networks can correlate fluorinated solvent polarity with reaction yield .

Data Contradiction Analysis

Q. How should researchers resolve conflicting literature reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Contradictions may stem from solvent trace moisture or measurement techniques. A systematic approach includes:

- Standardized protocols : Use Karl Fischer titration to ensure solvent dryness.

- High-throughput screening : Test solubility in DMSO, DMF, and acetonitrile at controlled temperatures (15–40°C) via UV-Vis spectroscopy (if chromophoric) or gravimetric analysis .

- Cross-validation : Compare with computational solubility parameters (Hansen solubility parameters) using COSMO-RS simulations .

Experimental Design for Novel Applications

Q. What strategies can mitigate fluorine-induced steric hindrance when using this compound in polymerizable surfactants?

- Methodological Answer : To enhance reactivity in polymerization:

- Copolymer design : Pair with less sterically hindered monomers (e.g., acrylates) to balance steric effects.

- Catalyst optimization : Use bulky ligands (e.g., BrettPhos) to shield active sites from fluorinated chains.

- Real-time monitoring : Employ in-situ FTIR to track monomer conversion and adjust feed ratios dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.